methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride (MDG) is a chemical compound that has been widely studied for its potential applications in scientific research. MDG is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. This makes MDG a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride exerts its effects by inhibiting the activity of acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, leading to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on acetylcholinesterase, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride has a number of advantages for use in lab experiments. It is a highly potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the brain. Additionally, this compound has been shown to have a good safety profile, with few side effects observed in animal studies.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it is a relatively new compound, and there is still much that is not known about its effects on the brain and body. Additionally, this compound is not currently approved for use in humans, which limits its potential applications in clinical research.
Direcciones Futuras
There are a number of future directions for research on methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride. One promising area of research involves the development of more potent and selective inhibitors of acetylcholinesterase, which could lead to improved treatments for neurological disorders. Additionally, researchers are exploring the potential use of this compound in combination with other drugs, such as memantine, to improve the efficacy of treatment for Alzheimer's disease and other neurological disorders. Finally, there is ongoing research into the mechanisms underlying the effects of this compound on the brain and body, which could lead to a better understanding of the role of acetylcholine in neurological function.
Métodos De Síntesis
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride can be synthesized using a variety of methods, but the most common approach involves the reaction of glycine with 1-bromo-3,3-dimethyl-4-piperidone, followed by reduction with sodium borohydride and quaternization with methyl iodide. The resulting product is then purified using column chromatography to yield pure this compound.
Aplicaciones Científicas De Investigación
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and reduce the symptoms of these diseases in animal models.
Propiedades
IUPAC Name |
methyl 2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-14(2)8-10-6-4-5-7-11(10)13(16-14)15-9-12(17)18-3;/h4-7H,8-9H2,1-3H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUHIGAYPQBCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=NCC(=O)OC)N1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.